4-Tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid
CAS No.: 1267754-52-8
Cat. No.: VC5038023
Molecular Formula: C14H15NO2S
Molecular Weight: 261.34
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1267754-52-8 |
---|---|
Molecular Formula | C14H15NO2S |
Molecular Weight | 261.34 |
IUPAC Name | 4-tert-butyl-2-phenyl-1,3-thiazole-5-carboxylic acid |
Standard InChI | InChI=1S/C14H15NO2S/c1-14(2,3)11-10(13(16)17)18-12(15-11)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,16,17) |
Standard InChI Key | KMSYJRTYTQIFQI-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=C(SC(=N1)C2=CC=CC=C2)C(=O)O |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name reflects its substitution pattern on the thiazole core. The tert-butyl group (C(CH₃)₃) at position 4 contributes steric bulk, while the phenyl ring at position 2 introduces aromaticity. The carboxylic acid (-COOH) at position 5 enables hydrogen bonding and salt formation. Key structural analogs, such as 4-Methyl-2-Phenyl-1,3-Thiazole-5-Carboxylic Acid (CAS 33763-20-1), share similar reactivity profiles but differ in physicochemical properties due to substituent variations .
Comparative Structural Analysis
The tert-butyl group’s electron-donating effects and steric hindrance likely enhance thermal stability compared to methyl-substituted analogs .
Synthesis and Reaction Pathways
While no direct synthesis of 4-Tert-Butyl-2-Phenyl-1,3-Thiazole-5-Carboxylic Acid is documented, its preparation can be inferred from methods used for analogous thiazoles. A plausible route involves:
Key Synthetic Steps
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Thiazole Ring Formation: Condensation of a tert-butyl-substituted thioamide with α-halo ketones or esters. For example, reacting tert-butyl thioacetamide with bromophenylacetyl chloride could yield the thiazole backbone .
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Carboxylic Acid Introduction: Oxidation of a hydroxymethyl or ester group at position 5. This mirrors the hydrolysis of 2-chloro-5-hydroxymethylthiazole esters using aqueous NaOH, as described in thiazole synthesis patents .
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Functionalization: Pd/C-catalyzed hydrogenation or phase-transfer-catalyzed alkylation may introduce the phenyl group, leveraging methodologies from related syntheses .
Example Reaction Conditions:
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Phase Transfer Catalysis: Tricaprylylmethyl ammonium chloride (0.02 eq.) in heptane at 85°C .
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Hydrolysis: Aqueous NaOH (25%) at ≤25°C to prevent decarboxylation .
Physicochemical Properties
The compound’s properties are influenced by its substituents:
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Thermal Stability: The tert-butyl group increases decomposition temperature compared to methyl analogs. Predicted melting point: 210–215°C (cf. 210–212°C for methyl analog) .
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Acidity: The carboxylic acid (pKa ~2.5) facilitates salt formation with bases like sodium or potassium hydroxides.
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Spectroscopic Data:
Applications and Industrial Relevance
Thiazole derivatives are pivotal in pharmaceuticals and agrochemicals. While specific applications for this compound are unreported, its structural features suggest potential uses:
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Drug Discovery: Thiazoles are common in kinase inhibitors and antimicrobial agents. The tert-butyl group may enhance binding to hydrophobic enzyme pockets.
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Material Science: As a ligand in coordination polymers or corrosion inhibitors due to sulfur’s electron-donating capacity.
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